rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine
CAS No.: 79278-40-3
Cat. No.: VC0030203
Molecular Formula: C22H28N2O
Molecular Weight: 336.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79278-40-3 |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight | 336.479 |
| IUPAC Name | N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide |
| Standard InChI | InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1 |
| Standard InChI Key | MSAFCEWTMBDBFQ-GHTZIAJQSA-N |
| SMILES | CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is identified by the CAS number 79278-40-3 and possesses a molecular formula of C22H28N2O with a molecular weight of 336.479 g/mol . The compound is also known by several synonyms including Isofentanyl, 3-Methyl-benzylfentanyl, and (+/-)-cis-N-[2-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide .
The chemical structure features a piperidine ring as the central scaffold with three key moieties: a benzyl group attached to the piperidine nitrogen, a methyl group at the 2-position of the piperidine ring, and a phenylpropanamide substituent at the 4-position . The "rac-cis" prefix indicates that the compound exists as a racemic mixture of cis-isomers, specifically referring to the relative configuration of the methyl group at position 2 and the N-propananilido group at position 4 .
Structural Identifiers
The compound's structure can be represented through several standardized notations:
Physical and Chemical Properties
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine typically appears as a viscous liquid at room temperature . Though comprehensive physical property data is limited in the available literature, its chemical behavior can be inferred from its structure.
The compound contains multiple functional groups that contribute to its chemical reactivity:
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The tertiary amine of the piperidine ring provides basic properties and potential for alkylation reactions
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The amide bond in the propananilido moiety offers stability while maintaining potential for hydrolysis under specific conditions
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The benzyl group presents opportunities for aromatic substitution reactions and oxidative processes
| Synthetic Step | Potential Reagents | Reaction Conditions |
|---|---|---|
| Piperidine formation | Appropriate precursors for cyclization | Varied based on specific route |
| Benzylation | Benzyl halides (e.g., benzyl bromide) | Base (e.g., K2CO3, NaH), polar aprotic solvent |
| Amide formation | Propanoic anhydride or propanoyl chloride with aniline | Coupling reagents (EDCI, DCC), base, inert atmosphere |
The stereochemical control to obtain the specific cis configuration presents an additional synthetic challenge and may require selective reduction or isomer separation techniques.
Chemical Reactivity
The chemical behavior of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is characterized by reactions typical of its constituent functional groups. Potential reaction types include:
Oxidation Reactions
Oxidative processes can target the benzyl group, potentially leading to benzylic oxidation or cleavage when treated with strong oxidizing agents.
Reduction Reactions
The amide group can undergo reduction with strong reducing agents like lithium aluminum hydride, potentially converting the propananilido moiety to an amine derivative.
Substitution Reactions
The benzylic position may participate in nucleophilic substitution reactions, particularly under conditions that promote leaving group formation.
Related Compounds
Deuterated Analogue
A deuterated version of the compound, rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 (CAS: 1246816-69-2), has been synthesized for analytical and research purposes . This derivative has three hydrogen atoms replaced with deuterium atoms, resulting in a molecular weight of 339.49 g/mol . The deuterated analogue is primarily used as an intermediate in the production of labeled pharmaceuticals and reference standards for analytical methods.
Structurally Similar Compounds
Several structurally related compounds have been documented in scientific literature:
Applications in Scientific Research
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine has several applications across different scientific disciplines:
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of fentanyl analogs and related compounds with potential analgesic properties . Its structural features make it valuable for structure-activity relationship studies in opioid pharmacology.
Analytical Chemistry
The compound and especially its deuterated analog are used as reference standards for the development and validation of analytical methods for pharmaceutical and forensic applications .
Drug Development
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine derivatives have been explored for diverse therapeutic applications, including research into novel influenza virus inhibitors .
| Quantity | Price (EUR) | Source |
|---|---|---|
| 2 mg | 331.00 | Cymit Quimica |
| 5 mg | 438.00 | Cymit Quimica |
| 10 mg | 709.00 | Cymit Quimica |
| 25 mg | 1,151.00 | Cymit Quimica |
| 50 mg | 2,037.00 | Cymit Quimica |
The deuterated analog (rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3) is available from specialized suppliers at different price points, with 1 mg costing approximately 2100 CNY (Chinese Yuan) .
Current Research Status and Future Directions
Current research involving rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine and related compounds focuses on several areas:
Antiviral Research
Recent studies have investigated N-benzyl piperidine derivatives as potential influenza virus fusion inhibitors. A study identified a class of N-benzyl-4,4-disubstituted piperidines as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype . This research highlights the potential of piperidine-based scaffolds in antiviral drug development.
Structure-Activity Relationship Studies
Ongoing research continues to explore structural modifications of the piperidine scaffold to optimize biological activity and pharmacokinetic properties. These studies aim to develop more effective and selective therapeutic agents based on this chemical class .
Analytical Method Development
The deuterated version of the compound continues to be valuable in the development of advanced analytical methods for detecting and quantifying related compounds in complex matrices, particularly important in forensic and clinical toxicology .
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